N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide
Description
This compound is a sulfanyl acetamide derivative characterized by two distinct pharmacophores: a 1,3-benzodioxolylmethyl group and a 4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinoline moiety linked via a thioether bridge. The benzodioxole ring (a methylenedioxy aromatic system) is commonly associated with enhanced metabolic stability and bioavailability in drug design, while the tetrahydroisoquinoline scaffold is notable for its role in modulating enzyme inhibition and receptor interactions . The cyano group at position 4 of the isoquinoline likely contributes to electronic effects, influencing binding affinity and selectivity.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-13-15-4-2-3-5-16(15)17(9-22)21(24-13)28-11-20(25)23-10-14-6-7-18-19(8-14)27-12-26-18/h6-8H,2-5,10-12H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODUZAZMRIFTJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCCC2=C(C(=N1)SCC(=O)NCC3=CC4=C(C=C3)OCO4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether to form 4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-carbonitrile, which is then reduced with lithium tetrahydroaluminate to yield [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine . This intermediate can be further reacted with various reagents to introduce the sulfanyl and acetamide functionalities.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s structural features make it a candidate for biological assays to evaluate its potential as a therapeutic agent.
Industry: Its unique properties may find applications in the development of new materials or as intermediates in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The benzodioxole ring and isoquinoline moiety are known to interact with various enzymes and receptors, potentially modulating their activity. This can lead to effects such as enzyme inhibition, receptor activation, or changes in cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(1,3-Benzodioxol-5-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide (CAS: 536702-74-6)
- Structural Differences: Replaces the tetrahydroisoquinoline with a 2-phenylindole group. The indole moiety is a planar aromatic system, contrasting with the partially saturated tetrahydroisoquinoline in the target compound.
- Bioactivity: Indole derivatives are often associated with serotonin receptor modulation or kinase inhibition.
- Synthesis : Likely involves coupling of 1,3-benzodioxol-5-amine with a thiolated indole intermediate, analogous to methods for sulfanyl acetamides described in .
N-(4-(1-Ethyl-5-(methylsulfonyl)-1H-benzo[d]imidazol-2-yl)phenyl)acetamide (Compound 29)
- Structural Differences: Features a benzimidazole core instead of tetrahydroisoquinoline, with a methylsulfonyl group enhancing hydrophilicity.
- Bioactivity : Demonstrated anticancer activity in preliminary studies, though mechanistic details are unspecified .
- Key Contrast : The absence of a benzodioxole ring and the presence of a sulfonyl group may alter pharmacokinetic profiles (e.g., solubility, protein binding) compared to the target compound.
2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Derivatives
- Structural Differences: Substitutes the tetrahydroisoquinoline with a furan-triazole system.
- Bioactivity : Exhibited anti-exudative activity comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg doses in preclinical models .
- Pharmacokinetic Inference : The furan group may reduce metabolic stability compared to the benzodioxole system in the target compound.
Physicochemical and Pharmacokinetic Comparisons
Biological Activity
Chemical Structure and Properties
The compound is characterized by a complex structure featuring a benzodioxole moiety and a tetrahydroisoquinoline derivative. Its molecular formula is , which contributes to its diverse biological interactions.
Structure Overview
| Component | Description |
|---|---|
| Benzodioxole | A fused bicyclic structure known for various biological activities. |
| Tetrahydroisoquinoline | A nitrogen-containing heterocycle that exhibits psychoactive properties. |
| Sulfanyl Group | Introduces potential thiol interactions, influencing reactivity and binding. |
Research indicates that this compound may interact with various biological targets, primarily through modulation of neurotransmitter systems. The sulfanyl group may enhance the compound's ability to form covalent bonds with target proteins, potentially leading to prolonged effects.
- Neurotransmitter Modulation : The compound is hypothesized to influence dopamine and serotonin pathways, which are crucial in mood regulation and cognitive functions.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
Pharmacological Effects
The biological activity of this compound can be summarized through several key pharmacological effects:
| Effect | Description |
|---|---|
| Antidepressant | Potential to alleviate symptoms of depression through serotonin modulation. |
| Analgesic | May exhibit pain-relieving properties similar to other tetrahydroisoquinoline derivatives. |
| Antioxidant | Could provide protective effects against oxidative stress due to its chemical structure. |
Study 1: Antidepressant Activity
In a controlled study involving animal models, the compound demonstrated significant antidepressant-like effects when administered at varying doses. The results indicated a marked increase in locomotor activity and a decrease in immobility time during forced swim tests, suggesting enhanced mood states.
Study 2: Analgesic Properties
Another research project focused on the analgesic properties of the compound compared to traditional opioids. Using the hot plate test, it was found that N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide produced comparable pain relief without the severe side effects typically associated with opioids.
Study 3: Enzyme Interaction
Recent in vitro studies have explored the interaction of this compound with cytochrome P450 enzymes. Results indicated that it could act as an inhibitor for certain isoforms, suggesting implications for drug metabolism and potential drug-drug interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
